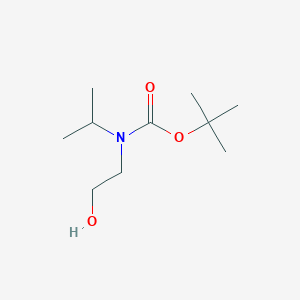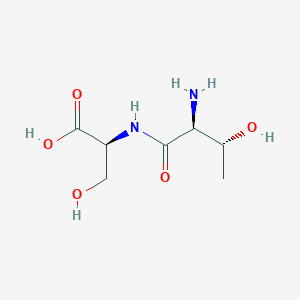
(2-Hydroxy-phenyl)-phenylamino-acetonitrile
Vue d'ensemble
Description
The compound “(2-Hydroxy-phenyl)-phenylamino-acetonitrile” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an amino group (NH2), and a nitrile group (CN). The “2-Hydroxy” indicates that there is a hydroxyl group (OH) attached to the second carbon of the phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the addition of the amino group, and the addition of the nitrile group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring provides a rigid, planar structure, while the amino and nitrile groups may introduce some degree of polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amino group is a common site of reactivity in organic molecules, as is the nitrile group. The phenyl ring can also participate in certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and nitrile groups could affect its solubility in different solvents .Applications De Recherche Scientifique
Solvolysis Reactions and Quantum Chemical Calculations
Research has been conducted on the solvolysis reactions involving similar compounds, providing insights into the nucleophilic addition of water to tertiary allylic carbocations. These studies contribute to a deeper understanding of reaction mechanisms and the role of solvents in facilitating these reactions. For instance, the acid-catalyzed solvolysis of a related compound in acetonitrile-water mixtures was extensively studied, revealing the formation of products under kinetic control and confirming the involvement of carbon-oxygen bond cleavage to the allylic carbon (Jia, Ottosson, Zeng, & Thibblin, 2002).
Synthetic Applications
A concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles has been developed, showcasing the potential of these compounds in organic synthesis. The method involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols, highlighting the utility of these compounds in the synthesis of benzofuranones, which are valuable in various chemical syntheses (Wu, Gao, Chen, & Zhou, 2014).
Polymorphism Studies
Investigations into the crystalline forms of similar compounds, such as 2-(perfluorophenyl)-2-(phenylamino)acetonitrile, have led to the discovery of multiple polymorphs, including a rare kryptoracemate. These studies are significant for understanding the conformational flexibility and packing modes of these molecules, which have implications for material science and pharmaceutical formulation (Laubenstein, Şerb, Englert, Raabe, Braun, & Braun, 2016).
Anticancer Activity
A series of derivatives, including 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, have been synthesized and tested for in vitro antitumor activity. One particular compound demonstrated remarkable activity against the melanoma MALME-3M cell line, indicating the potential of these compounds in the development of new anticancer agents (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
Electrosynthesis and Catalysis
Research into the electrocarboxylation of acetophenone with CO2 to produce 2-hydroxy-2-phenylpropionic acid in acetonitrile solution has explored the optimization of synthetic parameters. This study contributes to the field of green chemistry by demonstrating an efficient method for synthesizing valuable compounds through electrochemical reactions (Zhang, Xiao, Niu, Luo, & Jiaxing, 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-anilino-2-(2-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-10-13(12-8-4-5-9-14(12)17)16-11-6-2-1-3-7-11/h1-9,13,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOFMEJBHQXMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-phenyl)-phenylamino-acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3146891.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)


![Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3146904.png)



![2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B3146936.png)



